Carboxamide Derivatives of 3-Phenoxypyrazine-2-carboxylic Acid Achieve >500-Fold Sub-Nanomolar hTGR5 Agonist Potency vs. INT-777
The 3-phenoxypyrazine-2-carboxylic acid scaffold, when elaborated as carboxamide derivatives 18g (2-Cl) and 18k (2,5-di-Cl), exhibited hTGR5 EC₅₀ values of 1.44 nM and 0.58 nM, respectively, in a recombinant HEK293T cAMP HTRF assay. These values represent a 542-fold and 1,346-fold improvement over the reference drug INT-777, which showed an EC₅₀ of 781 nM in the same assay [1].
| Evidence Dimension | hTGR5 agonist potency (EC₅₀, cAMP HTRF assay) |
|---|---|
| Target Compound Data | Derivative 18g (2-Cl substitution): EC₅₀ = 1.44 nM; Derivative 18k (2,5-di-Cl): EC₅₀ = 0.58 nM |
| Comparator Or Baseline | INT-777 (6α-ethyl-23(S)-methylcholic acid, steroidal TGR5 agonist): EC₅₀ = 781 nM |
| Quantified Difference | Fold improvement: 18g = 542-fold; 18k = 1,346-fold more potent than INT-777 |
| Conditions | Recombinant HEK293T cells expressing human TGR5 (NM_001077191.1); cAMP production measured by homogeneous time-resolved fluorescence (HTRF) assay |
Why This Matters
This level of potency differentiation directly impacts the selection of the 3-phenoxypyrazine-2-carboxylic acid scaffold as a starting point for TGR5 drug discovery, enabling lower dosing and potentially improved therapeutic windows.
- [1] Shizhen Zhao et al., RSC Advances, 2022, 12, 3618-3629, Table 1, Table 2, and pp. 3620-3621. View Source
